2-(Difluoromethyl)-3,5-difluoroaniline hydrochloride
Description
Systematic IUPAC Name and Structural Formula
The systematic IUPAC name for the base compound is 2-(difluoromethyl)-3,5-difluoroaniline , which becomes 2-(difluoromethyl)-3,5-difluoroaniline hydrochloride when in its salt form with hydrochloric acid. The structural formula (Figure 1) consists of a benzene ring substituted with three functional groups:
- An amino group (-NH₂) at position 1,
- A difluoromethyl group (-CF₂H) at position 2,
- Fluorine atoms at positions 3 and 5.
The hydrochloride salt forms via protonation of the amino group, resulting in the molecular formula C₇H₆ClF₄N . The SMILES notation for the compound is NC1=CC(F)=CC(F)=C1C(F)F.[H]Cl , which encodes the connectivity of atoms and the presence of the hydrochloride moiety.
Synonyms and Alternative Designations
This compound is cataloged under multiple aliases across chemical databases:
Notably, the base compound (without hydrochloride) is sometimes conflated with structurally similar species such as 3-chloro-4-(difluoromethyl)-5-methylaniline (CAS 1804417-60-4), though these represent distinct chemical entities.
Molecular and Empirical Formulas
The hydrochloride salt has a molecular formula of C₇H₆ClF₄N and an empirical formula of the same composition, reflecting the simplest whole-number ratio of its constituent atoms. The molecular weight is 215.58 g/mol , calculated as follows:
- Carbon (7 × 12.01) = 84.07 g/mol,
- Hydrogen (6 × 1.01) = 6.06 g/mol,
- Chlorine (1 × 35.45) = 35.45 g/mol,
- Fluorine (4 × 19.00) = 76.00 g/mol,
- Nitrogen (1 × 14.01) = 14.01 g/mol.
For comparison, the base compound (without HCl) has a molecular formula of C₇H₅F₄N and a molecular weight of 179.11 g/mol .
CAS Registry Number and Regulatory Identifiers
The compound is uniquely identified by its CAS registry number 2089334-32-5 , which distinguishes it from other salts or analogs. Additional identifiers include:
- MDL Number : MFCD30189000 (assigned by the Molecular Design Limited database),
- PubChem CID : 121232023 (for the base compound).
Regulatory classifications remain unspecified in available sources, though its inclusion in commercial catalogs suggests compliance with standard chemical safety protocols.
Properties
Molecular Formula |
C7H6ClF4N |
|---|---|
Molecular Weight |
215.57 g/mol |
IUPAC Name |
2-(difluoromethyl)-3,5-difluoroaniline;hydrochloride |
InChI |
InChI=1S/C7H5F4N.ClH/c8-3-1-4(9)6(7(10)11)5(12)2-3;/h1-2,7H,12H2;1H |
InChI Key |
QONCAFJAHLGTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)F)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3,5-difluoroaniline hydrochloride typically involves the difluoromethylation of aniline derivatives. One common method is the reaction of 3,5-difluoroaniline with difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The difluoromethyl group and fluorine substituents enable selective substitutions. Key reactions include:
-
Amination : Reacts with ammonia or primary amines under copper catalysis to replace chlorine or fluorine atoms. For example, 3,5-difluorochlorobenzene derivatives undergo amination with NH₃ at 200°C to yield 3,5-difluoroaniline derivatives .
-
Fluoride Displacement : The electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic attack. In the presence of fluorosilicate intermediates (e.g., Et₃SiH¹⁸F⁻), controlled ¹⁸F-labeling occurs via irreversible addition to electrophilic carbons .
Table 1: Key Substitution Reactions
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ammonolysis | NH₃, Cu catalyst, 200°C, 60 hrs | 3,5-Difluoroaniline | ~60% | |
| ¹⁸F-Labeling | Et₃SiH¹⁸F⁻, TEMPO, RT | ¹⁸F-Trifluoroethyl derivatives | 78% |
Coupling Reactions
The aniline moiety participates in cross-coupling reactions:
-
Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides forms biaryl amines, critical for pharmaceutical intermediates. Post-reaction palladium residues are removed using scavengers like NaDEDTC or TMT, reducing Pd content to <2 ppm .
-
Suzuki–Miyaura Coupling : The aryl chloride group (if present) reacts with boronic acids under Pd catalysis, enabling biaryl synthesis.
Reduction and Oxidation
-
Reduction : The nitro group (in precursor compounds) is reduced to an amine using H₂/Pd-C or SnCl₂, achieving >85% efficiency .
-
Oxidation : Sulfur-containing side chains (e.g., sulfoximines) are oxidized to sulfonyl groups using m-CPBA or H₂O₂, enhancing solubility .
Acid–Base Reactivity
The hydrochloride salt dissociates in polar solvents (e.g., water, DMF), releasing the free base (2-(difluoromethyl)-3,5-difluoroaniline) and HCl. This property is exploited in:
-
pH-Dependent Solubility : Insoluble in nonpolar solvents but dissolves in acidic aqueous solutions, facilitating purification via crystallization.
-
Salt Metathesis : Reacts with NaOH to regenerate the free amine, which is used in subsequent alkylation or acylation steps.
Functionalization via Fluorine Chemistry
The difluoromethyl group undergoes unique transformations:
-
Electrophilic Difluoromethylation : With reagents like difluoromethyl 2-pyridyl sulfone, it participates in stereoselective additions to carbonyls or imines, forming chiral α,α-difluorosulfonamides .
-
Radical Reactions : Under UV light, the C–F bond undergoes homolytic cleavage, generating difluoromethyl radicals for polymerization or C–H functionalization .
Stability and Degradation
Scientific Research Applications
Anticancer Research
The compound has been investigated for its role as a potential anticancer agent. Studies have shown that derivatives of difluoroaniline compounds can inhibit aromatase and steroid sulfatase, enzymes involved in estrogen biosynthesis, which is crucial for certain breast cancers. For instance, structure-activity relationship studies highlighted that modifications to the difluoroaniline structure can enhance inhibitory potency against these enzymes .
Table 1: Inhibition Potency of Difluoroaniline Derivatives
| Compound Name | IC50 (nM) against Aromatase | IC50 (nM) against Steroid Sulfatase |
|---|---|---|
| 2-(Difluoromethyl)-3,5-difluoroaniline | 0.028 | 2.5 |
| Other Derivatives | Varies | Varies |
Neuropharmacology
Preliminary data suggest that compounds structurally similar to 2-(difluoromethyl)-3,5-difluoroaniline hydrochloride may interact with neurotransmitter receptors such as serotonin and dopamine receptors. This interaction could influence mood regulation and other physiological processes, indicating potential applications in neuropharmacology.
Herbicide Development
Fluorinated compounds are often utilized in the development of herbicides due to their enhanced biological activity and stability in the environment. The unique properties of this compound make it a candidate for creating new herbicides that could be more effective against resistant weed species.
Polymer Production
The compound's chemical properties allow it to be used in synthesizing polymers with enhanced thermal and chemical stability. Fluorinated polymers are increasingly used in coatings and films due to their water-repellent characteristics and durability .
Table 2: Properties of Fluorinated Polymers Derived from Difluoroanilines
| Polymer Type | Key Properties | Applications |
|---|---|---|
| Fluorinated Polyethylene | High thermal stability, low friction | Coatings, films |
| Fluorinated Polyurethane | Water-repellent, durable | Outdoor fabrics, insulation |
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various difluoroaniline derivatives. The results indicated that specific structural modifications significantly improved the inhibitory effects on aromatase activity, suggesting a promising avenue for developing new cancer therapeutics .
Case Study: Herbicide Efficacy
Research conducted by agricultural scientists demonstrated that herbicides formulated with fluorinated compounds showed increased efficacy against common weed species compared to traditional formulations. The study emphasized the importance of fluorination in enhancing the herbicide's performance under varying environmental conditions .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3,5-difluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate binding and catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of fluorinated anilines are highly dependent on halogen positioning, substituent type, and salt formulation. Below is a detailed comparison of 2-(difluoromethyl)-3,5-difluoroaniline hydrochloride with structurally analogous compounds:
Fluorinated Anilines: Positional Effects on Activity
- 3,5-Difluoroaniline (9e) : Exhibits potent antiviral activity (IC₅₀ = 0.24 μM against coronaviruses) due to synergistic electronic effects from meta-fluorine atoms, which enhance binding affinity to viral proteases .
- 2,4-Difluoroaniline (9d) : Inactive (IC₅₀ >25 μM), highlighting the necessity of meta-substitution for activity .
Key Insight: The 3,5-difluoro substitution pattern in the target compound likely amplifies its bioactivity compared to mono- or ortho/para-fluorinated analogs. The additional difluoromethyl group may further modulate lipophilicity (logP) and steric interactions.
Chlorinated Analogues: Halogen Substitution Effects
- 3,5-Dichloroaniline (9g) : Displays comparable activity to 3,5-difluoroaniline (IC₅₀ = 0.23 μM) despite chlorine’s larger atomic radius and higher electronegativity. This suggests that meta-halogenation, rather than halogen type, is the primary determinant of activity .
- 2,4-Chloroaniline (9f) : Inactive (IC₅₀ >25 μM), reinforcing the critical role of meta-substitution .
Key Insight : Chlorine substitution at meta positions preserves activity but may alter pharmacokinetics due to differences in metabolic stability and solubility compared to fluorine.
Hydrochloride Salts: Solubility and Stability
- 3-Fluoro Deschloroketamine Hydrochloride : A structurally distinct hydrochloride salt with demonstrated stability (≥5 years at -20°C), illustrating the utility of hydrochloride formulations in enhancing shelf life and aqueous solubility .
- 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride: Another hydrochloride salt with improved bioavailability, emphasizing the role of salt formation in optimizing drug-like properties .
Key Insight : The hydrochloride salt in this compound likely enhances its solubility and stability, critical for oral or injectable formulations.
Data Table: Comparative Activity of Fluorinated and Chlorinated Anilines
| Compound | Substituents | IC₅₀ (μM) | Activity | Key Feature |
|---|---|---|---|---|
| 9a (ortho-fluoroaniline) | F at ortho | >25 | Inactive | Poor steric/electronic compatibility |
| 9b (meta-fluoroaniline) | F at meta | 1.4 | Moderate | Single meta-F enhances binding |
| 9e (3,5-difluoroaniline) | F at 3,5 (meta) | 0.24 | High | Synergistic meta-F effects |
| 9g (3,5-dichloroaniline) | Cl at 3,5 (meta) | 0.23 | High | Meta-Cl mimics meta-F activity |
| Target Compound | F at 3,5; CF₂H at ortho + HCl | N/A* | Inferred High | Enhanced lipophilicity and solubility |
*Note: Direct IC₅₀ data for the target compound is unavailable in the provided evidence. Activity is inferred based on structural analogs .
Mechanistic Insights: Fluorine’s Role in Drug Design
- Electronic Effects : Fluorine’s strong electronegativity reduces the basicity of the aniline amine, improving membrane permeability and bioavailability .
- Metabolic Stability : Fluorine resists oxidative metabolism, prolonging the compound’s half-life .
- Conformational Effects : The difluoromethyl group may induce steric or electronic effects that optimize target binding .
Biological Activity
2-(Difluoromethyl)-3,5-difluoroaniline hydrochloride is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Fluorinated compounds often exhibit unique properties, including enhanced lipophilicity and metabolic stability, which can influence their biological interactions and therapeutic applications.
The compound is characterized by the presence of difluoromethyl and difluoroaniline groups. These functional groups can significantly affect the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl group can enhance binding affinity due to increased hydrophobic interactions, while the difluoroaniline moiety may participate in hydrogen bonding and π-π stacking interactions with target biomolecules .
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Antiviral Activity : Preliminary studies suggest that similar fluorinated anilines have shown antiviral properties against viruses such as Hepatitis B. For instance, derivatives with comparable structures have been reported to inhibit HBV replication with submicromolar EC50 values .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes. For example, studies have demonstrated that related difluoromethyl compounds can inhibit aromatase and steroid sulfatase, which are critical in steroid hormone biosynthesis .
- Cytotoxicity : The cytotoxic effects of this compound have yet to be fully characterized. However, related compounds have shown varying degrees of cytotoxicity in different cell lines, suggesting that further investigation is warranted to assess the safety profile of this compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have indicated that modifications to the aniline structure can lead to significant changes in potency and selectivity against specific targets. For instance, variations in halogen substitutions have been linked to enhanced inhibitory activity against certain enzymes .
Data Table: Biological Activity Summary
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Submicromolar EC50 against HBV | |
| Enzyme Inhibition | Inhibition of aromatase and steroid sulfatase | |
| Cytotoxicity | Variable cytotoxic effects in cell lines |
Case Studies
- Antiviral Efficacy : A study evaluating the antiviral efficacy of a series of difluoromethyl-substituted anilines found that compounds with similar structures effectively inhibited HBV replication in vitro, highlighting the potential of this compound as a lead compound for antiviral drug development .
- Enzyme Inhibition Profile : In another study focusing on enzyme inhibitors, derivatives of difluoroanilines were tested against aromatase and steroid sulfatase. The results indicated that structural modifications could enhance inhibitory potency significantly, suggesting a promising avenue for optimizing this compound for therapeutic use .
Q & A
Q. What are the optimal synthetic routes for 2-(difluoromethyl)-3,5-difluoroaniline hydrochloride, and how do reaction conditions influence fluorination efficiency?
- Methodological Answer : Fluorination can be achieved using agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Key parameters include:
- Temperature : Controlled heating (e.g., 40–60°C) to minimize side reactions like defluorination.
- Solvent : Polar aprotic solvents (e.g., dichloromethane or THF) enhance reagent stability.
- Purification : Recrystallization with ethanol/water mixtures or gradient column chromatography (silica gel, hexane/ethyl acetate) improves purity.
Comparative studies on structurally similar fluorinated anilines (e.g., 2,6-difluoroaniline) suggest that regioselectivity is influenced by steric and electronic effects of substituents . Fluorinating agents’ reactivity profiles are discussed in the context of bioavailability optimization .
Q. How do the difluoromethyl and difluoro substituents affect the compound’s electronic structure and metabolic stability?
- Methodological Answer : The inductive effect of fluorine reduces electron density on the aromatic ring, lowering the basicity of the aniline group (pKa ~1–2 units lower than non-fluorinated analogues). This enhances metabolic stability by reducing oxidative deamination.
- 19F NMR can quantify electronic effects: Difluoromethyl groups exhibit distinct coupling patterns (e.g., J~250 Hz for CF2H).
- DFT calculations (e.g., Mulliken charges) predict reduced susceptibility to electrophilic attack.
Empirical data from fluorinated drug candidates indicate improved blood-brain barrier penetration due to increased lipophilicity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- 19F/1H NMR : Assign peaks using coupling constants (e.g., 3JHF for ortho-fluorine interactions) and compare with databases like the Cambridge Structural Database (CSD).
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect impurities; ESI+ mode for protonated molecular ions ([M+H]+).
- X-ray crystallography : Resolve ambiguous regiochemistry (e.g., distinguishing 3,5-difluoro from 2,4-isomers).
Reference spectra for related compounds (e.g., 3,5-dichloro-2,4-difluoroaniline) provide benchmark retention times and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in fluorination reactions for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for fluorination at competing positions (e.g., meta vs. para).
- Molecular docking : Simulate interactions with fluorinating agents (e.g., DAST) to identify steric constraints.
Studies on 3,5-difluoroaniline derivatives demonstrate that electron-withdrawing groups direct fluorination to less substituted positions . CSD mining reveals preferred conformations of fluorinated aromatic systems .
Q. What experimental strategies mitigate byproduct formation during hydrochlorination?
- Methodological Answer :
- pH control : Maintain acidic conditions (pH <2) during HCl gas introduction to prevent freebase precipitation.
- Solvent selection : Use anhydrous diethyl ether to minimize hydrolysis of intermediate iminium species.
- In situ monitoring : Raman spectroscopy tracks HCl incorporation; abrupt pH shifts signal side reactions.
Similar protocols for 3,5-dichloroaniline hydrochlorides show >90% yield with <5% byproducts .
Q. How should researchers resolve contradictory solubility data reported in different studies?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, THF, and aqueous buffers (pH 1–7) using dynamic light scattering (DLS) to detect aggregation.
- Temperature dependence : Plot solubility vs. temperature (5–50°C) to identify thermodynamic vs. kinetic solubility limits.
Discrepancies in fluorinated aniline solubility often arise from crystallinity differences; annealing or slurry experiments can stabilize polymorphs .
Key Research Insights
- Fluorine’s Role : Direct C-F···H-N hydrogen bonds in protein-ligand interactions enhance binding affinity, as observed in fluorinated drug candidates .
- Synthetic Challenges : Competing hydrolysis pathways require strict anhydrous conditions during difluoromethylation .
- Analytical Pitfalls : 19F NMR chemical shifts are highly solvent-dependent; DMSO-d6 vs. CDCl3 can shift peaks by 2–3 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
